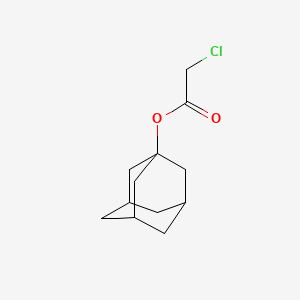
1-Adamantyl 2-chloroacetate
Overview
Description
1-Adamantyl 2-chloroacetate is an organic compound that features an adamantane moiety linked to a 2-chloroacetate group. Adamantane, a polycyclic hydrocarbon, is known for its diamond-like structure, which imparts unique stability and rigidity to its derivatives. The incorporation of the 2-chloroacetate group introduces reactivity, making this compound a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantyl 2-chloroacetate can be synthesized through the esterification of 1-adamantanol with 2-chloroacetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-adamantanol and 2-chloroacetic acid.
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include 1-adamantyl 2-aminoacetate, 1-adamantyl 2-thioacetate, etc.
Hydrolysis: 1-adamantanol and 2-chloroacetic acid.
Oxidation: 1-adamantyl 2-hydroxyacetate or 1-adamantyl 2-oxoacetate.
Scientific Research Applications
1-Adamantyl 2-chloroacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex adamantane derivatives.
Biology: Investigated for its potential as a building block in drug design, particularly for antiviral and anticancer agents.
Medicine: Explored for its role in the development of novel pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Adamantyl 2-chloroacetate exerts its effects is primarily through its reactive 2-chloroacetate group. This group can undergo nucleophilic substitution, allowing the compound to modify biological molecules or materials. The adamantane moiety provides structural stability and enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
1-Adamantyl acetate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Adamantyl 2-bromoacetate: Similar structure but with a bromine atom, which can influence reactivity and selectivity in chemical reactions.
1-Adamantyl 2-hydroxyacetate: Contains a hydroxyl group instead of a chlorine atom, altering its chemical behavior and applications.
Uniqueness: 1-Adamantyl 2-chloroacetate is unique due to the presence of the 2-chloroacetate group, which imparts significant reactivity while maintaining the stability and rigidity of the adamantane core. This combination of properties makes it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
1-adamantyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c13-7-11(14)15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQLHIURACSAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















